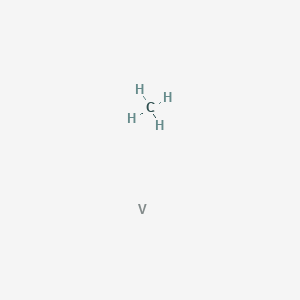

Vanadium carbide (VC)

Overview

Description

Vanadium Carbide (VC) is an inorganic compound with the formula VC. It is an extremely hard and refractory ceramic material, possibly the hardest metal-carbide known . It is of interest because it is prevalent in vanadium metal and alloys .

Synthesis Analysis

Vanadium Carbide is synthesized by the carbothermic reduction of a mechanically activated mixture of V2O5 and carbon black as reducing agents without any additives . The reduction process is monitored by means of thermogravimetric analysis .

Molecular Structure Analysis

Vanadium Carbides have attracted much attention as highly active catalysts in both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), while a satisfactory understanding of the underlying mechanisms still remains a challenge . The crystal structures, electronic properties, free energies during the HER and OER processes, surface energies and crystal formation energies of the three types of vanadium carbides, i.e., V4C3, V8C7 and VC have been analyzed .

Chemical Reactions Analysis

The precipitation characteristics and mechanism of vanadium carbides during isothermal transformation at 650 °C in a V-microalloyed medium-carbon steel were investigated through scanning electron microscopy and transmission electron microscopy as well as dilatometry test . Five morphologies of vanadium carbides were found to precipitate at different nucleation sites during the transformation .

Physical And Chemical Properties Analysis

Vanadium Carbide has a hardness of 9-9.5 Mohs, making it possibly the hardest metal-carbide known . It is an extremely hard refractory ceramic material . It has an elastic modulus of approximately 380 GPa .

Scientific Research Applications

Mechanical Properties Improvement : VC effectively improves the mechanical properties of steel and coatings, with cubic VC in Ni–Cr cast iron demonstrating a high Vickers hardness and Young’s modulus (Wu et al., 2013).

Hydrogen Trapping in Steel : In low-carbon ferritic steel, smaller VC carbides trap significantly more hydrogen. This suggests surface-dominant trapping and establishes a correlation between carbide size and hydrogen trap density (Turk et al., 2018).

Photocatalytic Hydrogen Evolution : VC is efficient in catalyzing photocatalytic H2 evolution with excellent stability in a dye-sensitized system under visible light. It also serves as a versatile H2 evolution cocatalyst when integrated with various semiconductor photocatalysts (Tian et al., 2019).

Synthesis Methods : Novel routes for synthesizing nano-VC involve reactions with metallic magnesium powders and various carbon sources at relatively low temperatures, indicating potential for industrial applications due to the economy and efficiency of the synthesis (Chen et al., 2011).

Green Preparation Method : A green method for VC preparation involves one-step co-electrolysis of soluble NaVO3 and CO2 in molten salt, yielding high-purity VC. This method is environmentally friendly and offers high value-added utilization of vanadium slag and CO2 (Chen et al., 2021).

Hardfacing Applications : VC reinforced FeCrVC hardfacings improve the lifetime of tools under abrasive and impact loads. The development of welding processes with reduced thermal impact is crucial for enhancing microstructural properties (Günther & Bergmann, 2020).

Surface Alloying : VC/steel surface-alloyed materials fabricated by high-energy electron-beam irradiation show improved hardness and high-temperature hardness, indicating potential applications in enhancing material properties (Euh et al., 2000).

Electrocatalytic Performance : Commercial VC shows potential as an electrocatalyst for oxygen reduction reactions. Nitrogen doping improves its catalytic performance and stability, making it a promising alternative to precious metal-based catalysts (Yu et al., 2016).

Battery Applications : VC nanodots in N and P co-doped carbon nanosheets enhance electrochemical performance, showing high reversible capacity and excellent cycle performance as anode materials for sodium-ion and lithium-ion batteries (Wu et al., 2020).

Electromagnetic-Wave Absorption : VC nanocapsules with carbon shells demonstrate remarkable electromagnetic-wave absorption properties, making them attractive candidates for related applications (Sun et al., 2013).

Future Directions

Vanadium carbides have attracted much attention as highly active catalysts in both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), while a satisfactory understanding of the underlying mechanisms still remains a challenge . The quest to search for inexpensive, highly active and earth-abundant electrocatalysts is highly demanded .

properties

IUPAC Name |

methane;vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.V/h1H4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORXZVFEOLUTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.984 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Vanadium carbide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Vanadium carbide (VC) | |

CAS RN |

11130-21-5, 12070-10-9 | |

| Record name | Vanadium carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium carbide (VC) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium carbide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium carbide (VC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)

![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)

![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)